DBH Inhibition Potency of the Downstream Drug Candidate: BIA 5‑453 vs. Nepicastat
The hydrochloride salt of BIA 5‑453, which is synthesized via the target 6,8‑difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic acid intermediate, inhibits DBH with an IC₅₀ of approximately 11 nM, compared to 9 nM for the brain‑penetrant comparator nepicastat [1]. Although a 1.2‑fold decrease in potency is observed, the loss is compensated by the gain in peripheral selectivity, a feature absent in nepicastat [1].
| Evidence Dimension | DBH inhibition IC₅₀ |
|---|---|
| Target Compound Data | ~11 nM (BIA 5‑453 hydrochloride) |
| Comparator Or Baseline | Nepicastat: IC₅₀ 9 nM |
| Quantified Difference | 1.2-fold higher IC₅₀ (slightly lower potency) |
| Conditions | In vitro, SK‑N‑SH neuroblastoma cells, dopamine substrate [1] |
Why This Matters
The marginal potency decrease is clinically acceptable and enables peripheral selectivity, making the 6,8‑difluoro intermediate indispensable for developing BBB‑sparing DBH inhibitors.
- [1] Beliaev, A.; Learmonth, D. A.; Soares‑da‑Silva, P. Synthesis and Biological Evaluation of Novel, Peripherally Selective Chromanyl Imidazolethione‑Based Inhibitors of Dopamine β‑Hydroxylase. J. Med. Chem. 2006, 49 (3), 1191‑1197. View Source
